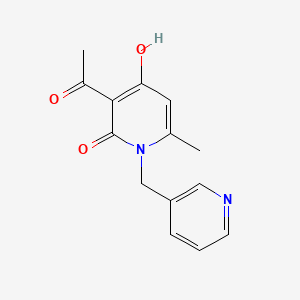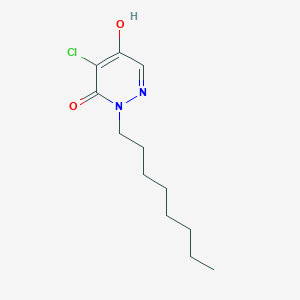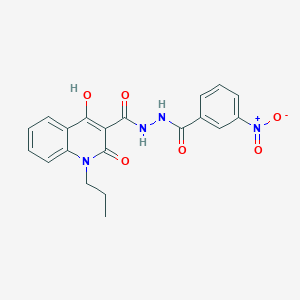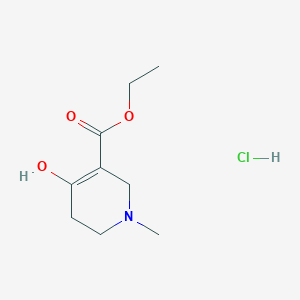
3-acetyl-4-hydroxy-6-methyl-1-(3-pyridinylmethyl)-2(1H)-pyridinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-acetyl-4-hydroxy-6-methyl-1-(3-pyridinylmethyl)-2(1H)-pyridinone, also known as 3-AP, is a small molecule inhibitor that has been identified as a promising anticancer agent. It was first synthesized in 1997 by researchers at the University of Alabama and has since been the focus of numerous scientific studies.
作用機序
The mechanism of action of 3-acetyl-4-hydroxy-6-methyl-1-(3-pyridinylmethyl)-2(1H)-pyridinone involves the inhibition of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. By inhibiting this enzyme, 3-acetyl-4-hydroxy-6-methyl-1-(3-pyridinylmethyl)-2(1H)-pyridinone prevents cancer cells from dividing and proliferating. In addition, 3-acetyl-4-hydroxy-6-methyl-1-(3-pyridinylmethyl)-2(1H)-pyridinone has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 3-acetyl-4-hydroxy-6-methyl-1-(3-pyridinylmethyl)-2(1H)-pyridinone has minimal toxicity in normal cells, making it a promising candidate for cancer therapy. However, it has been shown to cause DNA damage in cancer cells, which can lead to mutations and the development of drug resistance. In addition, 3-acetyl-4-hydroxy-6-methyl-1-(3-pyridinylmethyl)-2(1H)-pyridinone has been shown to induce oxidative stress, which can lead to cell death.
実験室実験の利点と制限
One of the advantages of 3-acetyl-4-hydroxy-6-methyl-1-(3-pyridinylmethyl)-2(1H)-pyridinone is its ability to enhance the efficacy of other chemotherapy agents. This makes it a promising candidate for combination therapy. However, 3-acetyl-4-hydroxy-6-methyl-1-(3-pyridinylmethyl)-2(1H)-pyridinone has been shown to have limited efficacy in certain types of cancer, such as melanoma and leukemia. In addition, the synthesis of 3-acetyl-4-hydroxy-6-methyl-1-(3-pyridinylmethyl)-2(1H)-pyridinone is complex and expensive, which may limit its availability for research purposes.
将来の方向性
Future research on 3-acetyl-4-hydroxy-6-methyl-1-(3-pyridinylmethyl)-2(1H)-pyridinone should focus on identifying biomarkers that can predict its efficacy in different types of cancer. In addition, new synthesis methods should be developed to make 3-acetyl-4-hydroxy-6-methyl-1-(3-pyridinylmethyl)-2(1H)-pyridinone more widely available for research purposes. Finally, the potential of 3-acetyl-4-hydroxy-6-methyl-1-(3-pyridinylmethyl)-2(1H)-pyridinone for combination therapy with other chemotherapy agents should be further explored.
合成法
The synthesis of 3-acetyl-4-hydroxy-6-methyl-1-(3-pyridinylmethyl)-2(1H)-pyridinone involves a multistep process that starts with the reaction of 2-pyridinylmethylamine with acetylacetone to form a pyridinone intermediate. This intermediate is then reacted with methyl iodide to form 3-acetyl-4-hydroxy-6-methyl-2(1H)-pyridinone. Finally, the addition of pyridine-3-carboxaldehyde and sodium borohydride produces 3-acetyl-4-hydroxy-6-methyl-1-(3-pyridinylmethyl)-2(1H)-pyridinone.
科学的研究の応用
3-acetyl-4-hydroxy-6-methyl-1-(3-pyridinylmethyl)-2(1H)-pyridinone has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, prostate, lung, and colon cancer. In addition, 3-acetyl-4-hydroxy-6-methyl-1-(3-pyridinylmethyl)-2(1H)-pyridinone has been shown to enhance the efficacy of other chemotherapy agents, making it a promising candidate for combination therapy.
特性
IUPAC Name |
3-acetyl-4-hydroxy-6-methyl-1-(pyridin-3-ylmethyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-9-6-12(18)13(10(2)17)14(19)16(9)8-11-4-3-5-15-7-11/h3-7,18H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLNXVGNPWRCLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC2=CN=CC=C2)C(=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetyl-4-hydroxy-6-methyl-1-(pyridin-3-ylmethyl)pyridin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![ethyl 2-cyano-3-hydroxy-3-(4-{[4-(4-methyl-1-piperidinyl)-3-nitrobenzoyl]amino}phenyl)acrylate](/img/structure/B5914385.png)
![4,6-dibromo-12-(1-hydroxyethylidene)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6-trien-11-one](/img/structure/B5914388.png)

![[1-[1-(4-chlorobenzoyl)-2-(3,4-dimethoxyphenyl)vinyl]-2(1H)-pyridinylidene]malononitrile](/img/structure/B5914402.png)

![2-[(3-chlorophenyl)amino][1,3]thiazolo[4,5-b]pyridine-5,7-diol](/img/structure/B5914426.png)
![1-(4-hydroxybenzyl)-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one](/img/structure/B5914428.png)